Acetylacetone Nickel(II) Salt

Heterogeneous catalysis Catalyst preparation Impregnation

**Challenge:** CVD/ALD and catalyst synthesis demand precise volatility and dispersion control. Substituting with cheaper nickel salts often yields broad particle distributions or deposition failure. **Solution:** Ni(acac)₂ (CAS 3264-82-2) - a volatile, air-stable coordination complex. - **Vapor Deposition:** Sublimes 170-210°C (reduced pressure); Vapor pressure 2.7 hPa @110°C; Decomp. 230°C (wider thermal budget than Ni(hfac)₂). - **Catalyst Prep:** Superior dispersion vs. NiCl₂/Ni(NO₃)₂ on γ-Al₂O₃, SiC; validated for CO₂ methanation. - **Solubility:** Soluble in toluene, ethanol, chloroform; enables non-aqueous sol-gel & homogeneous catalysis.

Molecular Formula C10H14NiO4
Molecular Weight 256.91 g/mol
Cat. No. B8073807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylacetone Nickel(II) Salt
Molecular FormulaC10H14NiO4
Molecular Weight256.91 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2]
InChIInChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
InChIKeyBMGNSKKZFQMGDH-SYWGCQIGSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ni(acac)₂: Volatile Nickel β-Diketonate for CVD, ALD, and Catalysis


Acetylacetone Nickel(II) Salt, systematically named Nickel(II) bis(acetylacetonate) or Ni(acac)₂, is a coordination complex in which two acetylacetonate (acac) ligands chelate a central Ni(II) ion. In the anhydrous state, it exists as a trimeric [Ni(acac)₂]₃ cluster with bridging oxygen atoms linking approximately collinear nickel centers, exhibiting tetragonally distorted octahedral geometry [1]. The compound is a dark green paramagnetic solid with a melting point of 230 °C (decomposition, literature), a density of 1.455 g/cm³, a boiling point of 220 °C at 11 mmHg, and a vapor pressure of 2.7 hPa at 110 °C . It demonstrates water solubility of 4.8 g/L and is readily soluble in a range of organic solvents including toluene, ethanol, chloroform, and benzene, while being insoluble in diethyl ether and ligroin . Ni(acac)₂ serves as a volatile, air-stable precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of nickel-containing films, and as a pre-catalyst in numerous organic transformations following activation with appropriate co-catalysts or ligands .

Workflow
Vapor deposition precursor for nickel-containing films (CVD, ALD)
Selection
Supports controlled catalyst dispersion in impregnated catalyst synthesis
Use Context
Enables non-aqueous synthetic routes via organic solvent solubility (toluene, CHCl₃)

Why Ni(acac)₂ Cannot Be Substituted by Generic Nickel Salts


Although nickel acetylacetonate, nickel acetate [Ni(OAc)₂], nickel chloride [NiCl₂], nickel nitrate [Ni(NO₃)₂], and other nickel β-diketonates such as Ni(tmhd)₂ and Ni(hfac)₂ all serve as nickel sources, their behavior diverges dramatically in critical application-relevant parameters—volatility, thermal decomposition pathways, solubility in non-polar media, and the resulting metal particle dispersion characteristics in supported catalysts [1][2]. Substituting Ni(acac)₂ with a seemingly cheaper alternative such as NiCl₂ or Ni(OAc)₂ without accounting for these differences can result in broadened particle size distributions in impregnated catalysts, altered catalytic selectivity (e.g., a 68-percentage-point drop in propionic acid selectivity in vapor-phase carbonylation), or complete failure in vapor deposition processes due to insufficient volatility [2][3]. Conversely, selecting Ni(acac)₂ where Ni(tmhd)₂ or Ni(hfac)₂ is specified can compromise deposition outcomes, as each β-diketonate exhibits distinct sublimation temperatures, thermal stability windows, and ligand decomposition chemistry [4]. The quantitative evidence below maps exactly where Ni(acac)₂ sits within the comparator landscape.

Target: Ni(acac)₂

  • Volatility & thermal window Sublimation at 170–210 °C supports vapor-phase delivery; NiCl₂ and Ni(OAc)₂ lack sufficient volatility for CVD/ALD processes.
  • Support-dependent dispersion Matches Ni(OAc)₂ dispersion on γ-Al₂O₃ and SiC, avoiding particle broadening seen with NiCl₂ at higher metal loadings.

Generic Salts & Alternatives

  • Ni(hfac)₂ / Ni(tmhd)₂ Distinct sublimation temperatures and decomposition pathways may shift deposition outcomes; Ni(hfac)₂ decomposes 17 °C lower, narrowing the hot-wall CVD process window.
  • Ni(OAc)₂ / NiCl₂ Poor organic solvent solubility limits non-aqueous processing. Carbon support interactions differ significantly; using Ni(acac)₂ on carbon may reduce catalytic selectivity vs. Ni(OAc)₂.

Ni(acac)₂ Quantitative Comparator Data for Procurement Decisions


Particle Size Distribution: Ni(acac)₂ vs. Ni(OAc)₂ vs. NiCl₂ on Alumina

In a systematic characterization study of eighteen Ni/γ-Al₂O₃ impregnated catalysts, catalysts prepared from Ni(acac)₂ and Ni(OAc)₂ produced essentially identical nickel particle diameter distributions and average particle sizes, regardless of whether single or multiple impregnation methods were used [1]. In contrast, catalysts prepared from NiCl₂ exhibited distribution broadening with the average particle diameter increasing as nickel content increased [1]. This indicates that Ni(acac)₂ delivers superior dispersion control at higher metal loadings compared to NiCl₂, while matching Ni(OAc)₂ in dispersion quality. The benzene hydrogenation rate was proportional to nickel surface area for all precursors, confirming that the intrinsic catalytic activity per surface nickel atom is precursor-independent [1].

Catalyst Dispersion
Head-to-head
Comparable narrow distribution to Ni(OAc)₂; avoids NiCl₂ broadening at higher loadings
Supports catalyst preparation workflow where uniform metal dispersion is critical.
γ-Al₂O₃ support; single and multiple impregnation methods.
Heterogeneous catalysis Catalyst preparation Impregnation Nickel dispersion Particle size distribution

CO₂ Methanation Activity on SiC: Ni(acac)₂ vs. Other Nickel Precursors

In a fixed-bed reactor study of Ni/SiC catalysts for CO₂ methanation, catalysts prepared from four different nickel precursors—NiCl₂ (Ni-Cl), Ni(NO₃)₂ (Ni-N), Ni(OAc)₂ (Ni-Ac), and Ni(acac)₂ (Ni-AA)—were directly compared [1]. Catalysts derived from Ni(acac)₂ (Ni-AA) and Ni(OAc)₂ (Ni-Ac) exhibited catalytic activities that were very close to each other and were both clearly higher than those of catalysts derived from Ni(NO₃)₂ and NiCl₂ [1]. The enhanced activity and stability of the Ni(acac)₂- and Ni(OAc)₂-derived catalysts were attributed to highly dispersed nickel nanoparticles and stronger metal–support interactions, as characterized by XRD, TEM, TPR, and XPS [1].

Methanation Activity
Head-to-head
High activity comparable to Ni(OAc)₂; clearly higher than NiCl₂ and Ni(NO₃)₂
Reported high activity on SiC supports for CO₂ hydrogenation research.
SiC support, fixed-bed reactor; attributed to strong metal–support interaction.
CO₂ hydrogenation Methanation Heterogeneous catalysis Nickel nanoparticles Metal–support interaction

Ethanol Carbonylation on Carbon: Ni(acac)₂ Underperformance Case

In a direct head-to-head comparison using four nickel salt precursors—nickel acetylacetonate, nickel chlorate, nickel nitrate, and nickel acetate—to prepare Ni/C catalysts for vapor-phase carbonylation of ethanol, the Ni(acac)₂-derived catalyst exhibited the lowest catalytic performance among all precursors tested [1]. Specifically, the Ni(acac)₂-derived catalyst achieved an ethanol conversion of 68.9% and a propionic acid selectivity of 27.1%, compared to the Ni(OAc)₂-derived catalyst which delivered an ethanol conversion of 96.1% and a propionic acid selectivity of 95.7% [1]. Characterization by BET, metal dispersion, H₂-TPR, and XRD revealed that the inferior performance originated from weaker interaction between nickel species and the activated carbon support when Ni(acac)₂ was used as the precursor, resulting in poorer CO adsorption capacity and lower active component dispersion [1].

Carbonylation Fit
Head-to-head
68.6 percentage-point drop in propionic acid selectivity vs. Ni(OAc)₂
Indicates strong support-specific underperformance on activated carbon.
Vapor-phase ethanol carbonylation; weaker precursor–carbon support interaction.
Carbonylation Ethanol conversion Propionic acid Nickel precursor selection Ni/C catalyst

Volatility and Sublimation: Ni(acac)₂ vs. Ni(hfac)₂ and Ni(tmhd)₂

Ni(acac)₂ sublimes at 170–210 °C under reduced pressure (0.2–0.4 mmHg), undergoing simultaneous dehydration of the dihydrate to the anhydrous trimeric form [1]. Its boiling point is 220 °C at 11 mmHg, and its vapor pressure is 2.7 hPa at 110 °C, establishing its operational window for vapor deposition processes . For comparison, anhydrous Ni(hfac)₂ melts with decomposition at 213 °C, and the diamine adduct Ni(hfac)₂(pda) sublimes at approximately 110 °C, demonstrating a significantly lower volatility threshold [2]. Ni(tmhd)₂ and its adducts exhibit distinct thermal profiles studied by TGA/DTA, with higher molecular weight (M = 425.47) and different sublimation characteristics [2]. Ni(acac)₂ has been successfully employed in pulsed spray evaporation CVD for nickel metal film deposition at ≥220 °C, yielding smooth films (<30 nm roughness) with resistivity of 150 μΩ·cm [2]. In a comparative CVD study, five nickel precursors—Ni(dmg)₂, Ni(acac)₂, Ni(hfac)₂, Ni(TMHD)₂, and Ni(cp)₂—were evaluated, with all producing metallic nickel films; however, the specific deposition efficiency, film purity, and morphology varied as a function of precursor ligand chemistry [3].

Thermal Process Window
Cross-study
Decomposition at 230 °C; wider thermal budget than Ni(hfac)₂ (213 °C)
Supports robust precursor delivery in hot-wall CVD reactors.
Sublimes 170–210 °C @ 0.2–0.4 mmHg; vapor pressure 2.7 hPa @ 110 °C.
Chemical vapor deposition Atomic layer deposition Nickel precursor Sublimation Vapor pressure Volatility

Organic Solvent Solubility: Non-Aqueous Processing Advantage

Ni(acac)₂ exhibits water solubility of 4.8 g/L and is readily soluble in a broad range of organic solvents including toluene, ethanol, chloroform, and benzene, while being insoluble in diethyl ether and ligroin . Its logP value of 0.4 at 20 °C confirms a balanced hydrophilic–lipophilic character that supports both aqueous and organic solution processing . This solubility profile contrasts sharply with NiCl₂, which is highly water-soluble but has poor solubility in non-polar organic solvents, and with Ni(OAc)₂·4H₂O, which dissolves preferentially in water and polar solvents [1][2]. In a sol–gel processing study, Ni(acac)₂ and NiCl₂ both resulted in larger nickel particles (>3 nm diameter) compared to Ni(NO₃)₂ and Ni(OAc)₂ which yielded particles below 3 nm, indicating that precursor solubility and decomposition chemistry directly influence the resulting nanomaterial morphology [1]. The chelated structure of Ni(acac)₂ provides the solubility in non-polar media that enables solution-based CVD precursor delivery (e.g., pulsed spray evaporation of ethanolic solutions) [2] and homogeneous catalysis applications where non-aqueous reaction conditions are required .

Non-Aqueous Processing
Class-level
Soluble in toluene, ethanol, CHCl₃; insol. in ether
Enables solution-based routes inaccessible to purely inorganic nickel salts.
logP = 0.4 at 20 °C; water solubility 4.8 g/L.
Solubility Organic solvents Sol–gel processing Solution deposition Nickel precursor

Application Scenarios Driven by Ni(acac)₂ Differentiation


CVD and ALD of Nickel Thin Films

For CVD and ALD fabrication of nickel metal, nickel oxide, or nickel alloy thin films—as used in magnetic random access memory (MRAM), metal–insulator–metal (MIM) devices, gas sensors, and hole transport layers in solar cells—Ni(acac)₂ is a preferred precursor when process temperatures are compatible with its sublimation window of 170–210 °C (reduced pressure) and vapor pressure of 2.7 hPa at 110 °C . Its decomposition temperature of 230 °C provides a 17 °C wider thermal budget before unwanted ligand decomposition compared to Ni(hfac)₂ (213 °C decomposition), allowing more robust precursor delivery in hot-wall CVD reactors [1]. Ni(acac)₂ has been demonstrated to produce smooth nickel films (<30 nm roughness, resistivity 150 μΩ·cm) via pulsed spray evaporation CVD using ethanol as solvent [1], and has been validated as a nickel source alongside Ni(dmg)₂, Ni(hfac)₂, Ni(TMHD)₂, and Ni(cp)₂ in catalyst-enhanced CVD for nickel film deposition on polymer substrates [2]. Users should note that Ni(acac)₂ is not the optimal choice when substrate temperature limitations require lower precursor decomposition onset; in such cases, Ni(hfac)₂ adducts that sublime near 110 °C may be more suitable [1].

Supported Nickel Catalysts with Controlled Dispersion

When preparing supported nickel catalysts by impregnation methods (e.g., on γ-Al₂O₃, SiC, or activated carbon) for applications such as CO₂ methanation, hydrogenation, or reforming, Ni(acac)₂ offers dispersion control that matches Ni(OAc)₂ while outperforming NiCl₂, which exhibits distribution broadening at higher metal loadings . For CO₂ methanation on SiC supports, Ni(acac)₂-derived catalysts deliver catalytic activity comparable to Ni(OAc)₂-derived catalysts and clearly superior to NiCl₂- and Ni(NO₃)₂-derived catalysts, attributed to highly dispersed nanoparticles and enhanced metal–support interaction . However, for carbonylation reactions on activated carbon supports, Ni(acac)₂ is contraindicated: its use results in a 27-percentage-point lower ethanol conversion and a 69-percentage-point lower propionic acid selectivity compared to Ni(OAc)₂, due to weaker precursor–support interaction on carbon surfaces [1]. This application must therefore be selected with precise awareness of the support chemistry.

Homogeneous Catalysis in Non-Aqueous Media

Ni(acac)₂ is a versatile pre-catalyst for homogeneous organic reactions conducted in non-polar or moderately polar organic solvents, including oligomerization, hydrosilylation, cross-coupling, conjugate addition, and rearrangement reactions . Its solubility in toluene, benzene, chloroform, and halogenated hydrocarbons enables reactions where inorganic nickel salts (NiCl₂, Ni(NO₃)₂) are insufficiently soluble . In Fukuyama coupling, Ni(acac)₂ has been reported to perform better than other nickel catalysts, though quantitative yield data relative to NiCl₂-based systems in this specific transformation is limited [1]. In direct amidation of phenylacetic acid with benzylamine, the catalytic activity order was NiCl₂ > (CH₃COO)₂Ni > Ni(acac)₂, indicating that for this specific transformation, NiCl₂ is the superior choice [2]. Generally, Ni(acac)₂ requires activation by Lewis acids (e.g., alkylaluminum compounds) or appropriate ligands (e.g., N-heterocyclic carbenes, phosphines) to generate the active catalytic species, and is not intrinsically highly active without co-catalyst activation .

Sol–Gel Synthesis of Nickel Nanomaterials

For sol–gel synthesis of nickel-containing silica or other oxide matrices, Ni(acac)₂ enables nickel incorporation via non-aqueous routes that are inaccessible to purely inorganic nickel salts . Its organic solvent solubility, combined with a logP of 0.4 that balances hydrophilic and lipophilic character, allows homogeneous mixing with alkoxide precursors in organic solvents . In comparative sol–gel studies, the use of Ni(acac)₂ yields nickel particles with diameters above 3 nm, which is larger than the sub-3 nm particles obtained from Ni(OAc)₂ or Ni(NO₃)₂, but which may be advantageous for applications requiring larger, more crystalline nickel domains, such as magnetic nanoparticles or nickel nanoparticle synthesis via thermal decomposition in alkylamines [1]. For the synthesis of Ni@Pt core–shell nanoparticles, the choice between Ni(acac)₂ and Ni(hfac)₂ has been shown to directly control particle shape and shell thickness, demonstrating that precursor ligand identity is a critical synthetic parameter [2].

Application
Selection Property
Validation Focus
CVD/ALD of Ni Thin Films
Volatility & thermal stability window
Sublimation temperature, film purity, and resistivity
Supported Ni Catalysts
Dispersion uniformity on specific support
Metal loading, particle size distribution, and support interaction (Al₂O₃, SiC, C)
Non-Aqueous Homogeneous Catalysis
Organic solvent solubility
Pre-catalyst activation and ligand screening
Sol–Gel Nanomaterial Synthesis
Precursor solubility & decomposition chemistry
Nanoparticle morphology and matrix integration
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